molecular formula C9H10FIO2 B14011643 2-Ethoxy-1-fluoro-5-iodo-3-methoxybenzene

2-Ethoxy-1-fluoro-5-iodo-3-methoxybenzene

Katalognummer: B14011643
Molekulargewicht: 296.08 g/mol
InChI-Schlüssel: RGFAENGCQICAGG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethoxy-1-fluoro-5-iodo-3-methoxybenzene is an organic compound with the molecular formula C9H10FIO2 It is a derivative of benzene, featuring ethoxy, fluoro, iodo, and methoxy substituents

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-1-fluoro-5-iodo-3-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 2-ethoxy-1-fluoro-3-methoxybenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents would be influenced by cost, availability, and environmental considerations.

Analyse Chemischer Reaktionen

Types of Reactions

2-Ethoxy-1-fluoro-5-iodo-3-methoxybenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium azide would yield 2-ethoxy-1-fluoro-3-methoxy-5-azidobenzene, while oxidation with potassium permanganate could produce 2-ethoxy-1-fluoro-3-methoxy-5-iodobenzoic acid.

Wissenschaftliche Forschungsanwendungen

2-Ethoxy-1-fluoro-5-iodo-3-methoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a building block for novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Wirkmechanismus

The mechanism of action of 2-Ethoxy-1-fluoro-5-iodo-3-methoxybenzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways, such as electrophilic aromatic substitution. In biological systems, its mechanism of action would involve interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Ethoxy-1-fluoro-3-iodo-5-methoxybenzene
  • 2-Ethoxy-5-fluoro-1-iodo-3-methoxybenzene
  • 5-Bromo-1-fluoro-3-iodo-2-methoxybenzene

Uniqueness

2-Ethoxy-1-fluoro-5-iodo-3-methoxybenzene is unique due to its specific arrangement of substituents, which imparts distinct chemical and physical properties

Eigenschaften

Molekularformel

C9H10FIO2

Molekulargewicht

296.08 g/mol

IUPAC-Name

2-ethoxy-1-fluoro-5-iodo-3-methoxybenzene

InChI

InChI=1S/C9H10FIO2/c1-3-13-9-7(10)4-6(11)5-8(9)12-2/h4-5H,3H2,1-2H3

InChI-Schlüssel

RGFAENGCQICAGG-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=C(C=C(C=C1F)I)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.